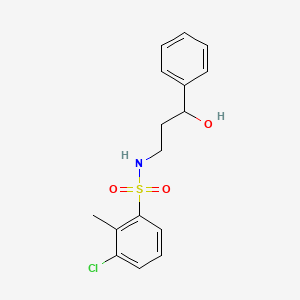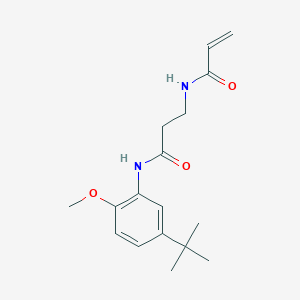![molecular formula C18H19BrN4O2S B2700637 2-{4-[(4-Bromophenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile CAS No. 478081-74-2](/img/structure/B2700637.png)
2-{4-[(4-Bromophenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[(4-Bromophenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile is a chemical compound with the CAS number 478081-74-2 . It is a complex organic molecule that contains bromine, sulfur, nitrogen, and carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a bromophenyl sulfonyl group attached to a piperazine ring, which is further connected to a dimethylnicotinonitrile group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reactants present. As a brominated compound, it might undergo reactions such as nucleophilic substitution or elimination. The sulfonyl and nitrile groups could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its melting point, boiling point, density, solubility, and stability . Detailed information about these properties can be obtained from a chemical database or by performing experimental measurements.Applications De Recherche Scientifique
Medicinal Chemistry and Pharmacology
Novel Antidepressant Development
One study focuses on the metabolic pathways of a novel antidepressant, Lu AA21004, showing its oxidative metabolism in human liver microsomes and identifying the cytochrome P450 enzymes involved (Hvenegaard et al., 2012). This research is significant for understanding the drug metabolism and the role of specific enzymes, potentially leading to the development of more effective and safer antidepressants.
Anticancer Research
Another area of application is in anticancer research, where derivatives of the chemical structure have been synthesized and evaluated for their antiproliferative effect against human cancer cell lines (Mallesha et al., 2012). This signifies the potential of such compounds in developing new anticancer agents.
Materials Science
Ionic Liquid Crystals
In materials science, piperazinium cations, related to the core structure of interest, have been used in the design of ionic liquid crystals. These compounds exhibit a rich mesomorphic behavior, which could be useful in creating materials with specific optical or electronic properties (Lava et al., 2009).
Enzyme Kinetics and Catalysis
Enzymatic Reactions
Research into hyperbranched polymers highlights the synthesis process involving reactions with divinyl sulfone, showcasing applications in creating materials with unique properties, such as solubility in various solvents (Yan & Gao, 2000). This has implications for drug delivery systems and materials engineering.
Lewis Basic Catalysts
The development of highly enantioselective Lewis basic catalysts for hydrosilylation of N-aryl imines introduces a novel application in organic synthesis. This research opens up new pathways for the synthesis of complex molecules with high enantioselectivity, critical for pharmaceutical synthesis (Wang et al., 2006).
Orientations Futures
Propriétés
IUPAC Name |
2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN4O2S/c1-13-11-14(2)21-18(17(13)12-20)22-7-9-23(10-8-22)26(24,25)16-5-3-15(19)4-6-16/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVYQVRCAIFHAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(4-Bromophenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Fluoro-2-methyl-3-[[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2700558.png)
![Phenylmethyl 2-(8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazoli no[1,2-h]purin-3-yl)acetate](/img/structure/B2700561.png)
![5-((4-Benzylpiperidin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2700562.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2700564.png)

![(1S,2S,7S)-3,3,5,8,10,10-hexamethoxy-11-[(E)-prop-1-enyl]-7-prop-2-enyltricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione](/img/structure/B2700567.png)
![3-Methylsulfonyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride](/img/structure/B2700568.png)


![5-Methyl-4-[(3-methylphenoxy)methyl]isoxazole-3-carboxylic acid](/img/structure/B2700574.png)
![2,5-dichloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyridine-3-carbohydrazide](/img/structure/B2700575.png)
![2-[1-(4-Chlorobenzoyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2700577.png)